(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Catalog No.
S1488373
CAS No.
114744-83-1
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-...

CAS Number

114744-83-1

Product Name

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

IUPAC Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m0/s1

InChI Key

JJWLCBIYQXRMNO-JTQLQIEISA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, also known by its chemical formula C13H18N2O4, is a chiral compound characterized by its unique structural features, including a benzyl group and a carbamate functional group. This compound exists as a white solid and has a molecular weight of approximately 266.293 g/mol. Its structure includes a methoxy(methyl)amino group attached to a propan-2-yl backbone, making it of interest in various chemical and biological applications .

Due to its functional groups:

  • Hydrolysis: The carbamate bond can undergo hydrolysis in the presence of water and suitable catalysts, leading to the formation of the corresponding amine and acid.
  • Esterification: Reacting with alcohols can yield esters, which may have different biological properties or applications.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has shown potential biological activities, particularly in the field of pharmacology. It is structurally related to compounds that exhibit anticonvulsant properties, making it a candidate for further investigation in neurological studies. Some studies suggest that similar compounds may play roles in modulating neurotransmitter systems, potentially impacting conditions such as epilepsy and neuropathic pain .

The synthesis of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can be achieved through various methods:

  • One-Pot Synthesis: A one-pot reaction involving the protection of amines followed by methylation and subsequent carbamate formation can yield the desired compound efficiently. This method minimizes the number of purification steps required .
  • Sequential Reactions: Starting from simpler precursors, one can perform a series of reactions including amination, methylation, and carbamate formation to construct the compound stepwise.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques, ensuring that the (S) form is isolated for further use.

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting neurological disorders.
  • Chemical Research: Useful in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potentially applicable as a pesticide or herbicide due to its chemical properties.

Interaction studies involving (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. Further studies are required to elucidate these interactions fully, particularly through techniques such as molecular docking and receptor binding assays.

Several compounds share structural similarities with (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate:

Compound NameStructureNotable Properties
LacosamideC13H18N2O4Anticonvulsant properties
(R)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamateC13H18N2O4Enantiomer with differing biological activity
Benzyl N-(3-methoxypropionamide)C12H17NO3Related carbamate with different substituents

These compounds highlight the unique aspects of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, particularly its specific stereochemistry and potential biological effects compared to its analogs. Understanding these differences is crucial for developing targeted therapies and optimizing pharmacological profiles.

Stereoselective Synthesis of (S)-Configured Amino Acid Carbamates

The synthesis of enantiomerically pure (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically begins with naturally occurring L-amino acids, particularly L-alanine, which provides the required stereocenter. Preservation of stereochemical integrity during transformation is crucial for maintaining the desired (S)-configuration in the final product.

One efficient method involves the activation of carboxylic acids followed by coupling with N,O-dimethylhydroxylamine hydrochloride, resulting in the formation of the Weinreb amide functionality. This approach proceeds with retention of configuration, yielding the desired (S)-configured product with high enantiomeric purity. The yield for this synthesis method is approximately 86%, indicating a relatively efficient process.

An alternative approach involves the use of amino sulfides as key intermediates. Mixing amino alcohols with thiols in the presence of trifluoroacetic acid (TFA) provides corresponding amino sulfides with excellent chemical yields and diastereoselectivity. The stereoselectivity in this approach is attributed to a double SN2 process initiated by O-5 participation of the neighboring N-carbamate group, leading to overall retention of configuration at the chiral benzylic center.

A notable method for the stereoselective synthesis of anti-N-protected-α-amino epoxides from carbamate-protected amino acids involves two key steps: monobromination of a β-ketoester and chelation-controlled reduction of a bromomethyl ketone intermediate. This approach offers good overall yields, high diastereoselectivity, and excellent functional group compatibility, making it suitable for diverse substrate scope.

Table 1: Key Synthetic Methods for (S)-Configured Amino Acid Carbamates

MethodStarting MaterialKey ReagentsYield (%)StereoselectivityReference
Direct conversionL-AlanineBenzyl chloroformate, N,O-dimethylhydroxylamine86>99% ee
Via amino sulfidesAmino alcoholsThiols, TFA, toluene>90Excellent d.r.
Monobromination/reductionCarbamate-protected amino acidsBrominating agents, reducing agentsGoodHigh d.r.
Strecker reactionIminesHCN or equivalentsHighHigh e.r.

One significant challenge in synthesizing (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is preventing racemization during various transformation steps. Research findings by Arosio et al. demonstrated that when preparing amino acid dibenzyl esters, the choice of solvent is critical for maintaining enantiomeric purity. While traditional solvents like benzene, toluene, or benzyl alcohol itself led to varying degrees of racemization, using cyclohexane as a water-azeotroping solvent enabled efficient preparation of enantiomerically pure products with very high yields. This insight can be applied to the synthesis of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate to ensure stereochemical integrity is maintained throughout the synthetic sequence.

Multi-Component Reaction Strategies Involving Benzyl Carbamate

Multi-component reaction strategies have emerged as powerful tools for the synthesis of complex molecules, offering advantages of operational simplicity, atom economy, and structural diversity. Several multi-component approaches have been developed for synthesizing carbamate derivatives relevant to (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate.

A particularly efficient approach involves a three-component coupling of primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF). This method generates N-alkyl carbamates that can serve as precursors for more complex derivatives. Mechanistically, TBAI plays a crucial role in minimizing overalkylation of the produced carbamate, presumably by enhancing the rate of CO2 incorporation and/or stabilizing the incipient carbamate anion through conjugation with the tetrabutylammonium cation.

The reaction scheme can be represented as follows:

  • Primary amine + CO2 + Cs2CO3 → Carbamate anion
  • Carbamate anion + Alkyl halide → N-alkyl carbamate
  • Optional: N-alkyl carbamate + Additional alkyl halide → N,N-dialkyl carbamate

Another valuable multi-component approach employs the Strecker reaction combined with carbamate annulation methodology. This strategy, as demonstrated by Win-Mason et al., provides a highly stereoselective and efficient synthesis pathway for complex amino compounds. The process involves a stereoselective Strecker reaction followed by carbamate annulation, offering insights into how the substitution patterns of alkenylamines affect the diastereoselectivity of iodocyclization and carbamate formation.

Table 2: Multi-Component Reaction Strategies for Benzyl Carbamate Derivatives

Reaction TypeComponentsCatalysts/AdditivesConditionsOutcomeReference
Three-component couplingPrimary amines, CO2, alkyl halidesCs2CO3, TBAIDMF, rtN-alkyl carbamates
Strecker/carbamate annulationAldehydes, amines, cyanideVariousVariousAminoiminohexitols
CondensationCarbamates, suitable substratesAcid or baseVariousN-monosubstituted β-aminoacrylates

The condensation of carbamates with suitable substrates offers yet another route to N-monosubstituted β-aminoacrylates, which are valuable building blocks for amino acids and pharmaceuticals. Both acid- and base-promoted condensation reactions have been described, with interesting stereochemical outcomes: base-promoted reactions typically yield E-selective products, while acid catalysis can selectively form either E or Z isomers depending on the choice of solvent. This stereocontrol aspect is particularly valuable when synthesizing derivatives of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate with specific configurational requirements.

Catalytic Asymmetric Approaches for Enantiomerically Pure Products

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches for preparing enantiomerically pure compounds. Several catalytic methods have been developed for synthesizing chiral carbamate derivatives related to (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate.

A particularly powerful approach involves the stereoselective alkylation of isoserine derivatives for the synthesis of chiral β2,2-amino acids bearing quaternary stereocenters at the α position. This methodology begins with the synthesis of chiral bicyclic N,O-acetal isoserine derivatives via an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction. These derivatives then undergo diastereoselective alkylation at the α position, proceeding with either retention or inversion of configuration depending on the relative configuration of the stereocenters.

Quantum mechanical calculations have provided valuable insights into the mechanism of these transformations, revealing that a concave-face alkylation is favored due to smaller torsional and steric interactions at the bicyclic scaffold. These mechanistic insights have guided the development of highly stereoselective alkylation reactions applicable to the synthesis of compounds like (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate.

Table 3: Catalytic Asymmetric Approaches for Enantiomerically Pure Carbamate Derivatives

Catalytic SystemSubstrateReaction TypeEnantioselectivityYield (%)Reference
Acid catalysts (TsOH, CSA)Isoserine derivativesα-AlkylationHigh d.r. (>95:5)55-85
Metal catalystsVariousHydroamination-hydrodesulfurisationHigh e.r. (>90:10)60-85
Organocatalystsα-thio acetaldehydesAsymmetric MannichHigh e.r. (>95:5)70-90

Recent research by Kano et al. demonstrates remote chirality control based on organocatalytic asymmetric Mannich reactions of α-thio acetaldehydes. This approach enables the creation of stereodefined centers distant from the reaction site, expanding the toolkit for stereoselective synthesis of compounds like (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate.

Another innovative catalytic approach involves a two-step hydroamination-hydrodesulfurisation process for producing aliphatic L-α-amino acids from alkene precursors. This methodology represents a more sustainable synthetic route to enantiomerically pure amino acid derivatives, which can be subsequently transformed into desired carbamate-protected compounds. The potential for applying such green chemistry approaches to the synthesis of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate aligns with current trends toward more environmentally benign pharmaceutical synthesis.

XLogP3

1.4

Dates

Modify: 2023-07-17

Explore Compound Types